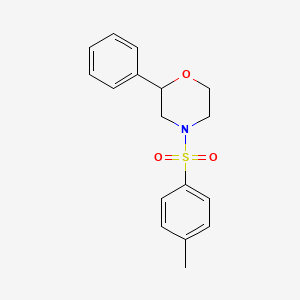

2-Phenyl-4-tosylmorpholine

Descripción

Contextualization of Morpholine (B109124) in Heterocyclic Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, holds a significant position in the realm of heterocyclic chemistry. atamankimya.com Its structure, O(CH2CH2)2NH, provides a unique combination of properties that make it a valuable component in a wide array of chemical applications. atamankimya.com The presence of the nitrogen atom imparts basicity to the molecule, while the oxygen atom can participate in hydrogen bonding. atamankimya.comresearchgate.net This dual functionality, housed within a stable saturated ring, allows for diverse chemical modifications and applications.

Morpholine and its derivatives are not only important as industrial additives, such as corrosion inhibitors and solvents, but they are also recognized as privileged scaffolds in medicinal chemistry. atamankimya.comresearchgate.net The morpholine moiety is a common feature in numerous approved and experimental drugs, contributing to their biological activity and favorable pharmacokinetic properties. atamankimya.comnih.gov Its facile introduction into molecules and the availability of various synthetic methodologies for its construction have further solidified its importance in organic synthesis. atamankimya.com

Significance of 2-Phenyl-4-tosylmorpholine as a Foundational Structure in Synthetic Methodologies

Within the broad class of morpholine derivatives, 2-Phenyl-4-tosylmorpholine stands out as a key intermediate and foundational structure in a variety of synthetic methodologies. The strategic placement of a phenyl group at the 2-position and a tosyl group on the nitrogen atom provides a versatile scaffold for further chemical transformations. The tosyl group, a good leaving group and a strong electron-withdrawing group, activates the morpholine ring for various reactions.

The utility of 2-Phenyl-4-tosylmorpholine is evident in its application as a precursor for the synthesis of more complex molecules. For instance, it has been utilized in the preparation of FAK inhibitors, a class of compounds investigated for their potential in cancer therapy. google.com The synthesis of nonracemic 2-phenyl-N-sulfonylmorpholines, including the tosylated variant, highlights its role in asymmetric synthesis, allowing for the creation of chiral molecules with high enantioselectivity. scribd.com

Below is a table detailing some of the key synthetic applications and transformations involving 2-Phenyl-4-tosylmorpholine and related structures:

| Precursor/Reactant | Reagents/Conditions | Product | Significance | Reference(s) |

| (R)-2-Phenyl-N-sulfonylaziridines | Chloroethoxy amine, base | (S)-2-Phenyl-4-tosylmorpholine | Highly regio- and stereoselective synthesis of nonracemic morpholines. | scribd.com |

| 2-(4-Nitrophenyl)-4-tosylmorpholine | Phenol, HBr/AcOH | FAK inhibitor intermediate | Demonstrates the use of substituted 2-phenyl-4-tosylmorpholine derivatives in medicinal chemistry. | google.com |

| 4-Tosylmorpholine | N-benzyl ketimine, NaN(SiMe3)2 | Amidine derivatives | Highlights the reactivity of the N-tosyl group in C-N coupling reactions. | nsf.gov |

| Thiol, Amine | I2O5 | 4-Tosylmorpholine | Showcases a method for the direct synthesis of sulfonamides, including 4-tosylmorpholine. | rsc.org |

Evolution of Synthetic Strategies for Morpholine Ring Systems

The synthesis of the morpholine ring system has evolved significantly over the years, moving from classical methods to more efficient and stereoselective strategies. Initially, industrial production often involved the dehydration of diethanolamine (B148213) with sulfuric acid or the reaction of diethylene glycol with ammonia (B1221849) under high temperature and pressure. wikipedia.orggoogle.com

Modern organic synthesis has introduced a plethora of new methods for constructing the morpholine core. These strategies often focus on achieving higher yields, greater functional group tolerance, and control over stereochemistry. Key approaches include:

Intramolecular Cyclization: This is a common and powerful strategy. It often involves the ring closure of haloalkoxy amines, which can be generated from the ring-opening of activated aziridines with halogenated alcohols. scribd.com This method provides excellent control over the stereochemistry of the final product.

Metal-Catalyzed Cyclizations: Transition metal catalysts have been employed to facilitate the formation of the morpholine ring. researchgate.net These reactions can proceed through various mechanisms and offer access to a wide range of substituted morpholines.

From N-Propargylamines: The use of readily available N-propargylamines as starting materials has seen a surge in recent years for the synthesis of functionalized morpholines. ijcce.ac.ir

One-Pot Syntheses: To improve efficiency, one-pot procedures have been developed. For instance, a visible-light-induced method for the trifluoromethylation of disubstituted morpholines starting from tosylaziridine and an oxiran-2-thiol has been reported. asianpubs.org

The continuous development of these synthetic strategies underscores the enduring importance of the morpholine scaffold in organic chemistry and its applications.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-methylphenyl)sulfonyl-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-14-7-9-16(10-8-14)22(19,20)18-11-12-21-17(13-18)15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKAXUNZCSWGSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Phenyl 4 Tosylmorpholine and Its Analogues

Cyclization Approaches to the Morpholine (B109124) Core

The formation of the morpholine ring is often achieved through intramolecular cyclization of acyclic precursors. These methods typically involve the formation of a key ether linkage to complete the heterocyclic structure.

Intramolecular Cyclization Reactions of Precursor Substrates

Intramolecular cyclization is a foundational strategy for synthesizing the morpholine nucleus. A common approach involves the cyclization of N-substituted amino alcohols. For instance, the reaction of β-hydroxy N-allylsulfonamides can be promoted by copper(II) 2-ethylhexanoate. This process involves the intramolecular addition of the alcohol to the alkene, followed by intermolecular coupling with an amine, leading to the formation of 2-aminomethyl functionalized morpholines with high diastereoselectivity nih.gov.

Another effective method involves the PhI(OAc)₂-mediated difunctionalization of alkenes with N-tosyl amino alcohols. This reaction proceeds under mild conditions and can be applied to a variety of substrates to furnish multi-substituted morpholines in high yields rsc.org.

Lewis Acid-Catalyzed Cyclizations for Morpholine Formation

Lewis acids are frequently employed to catalyze the cyclization process, often by activating a substrate to facilitate nucleophilic attack. A practical strategy for morpholine synthesis involves the use of a Lewis acid-catalyzed halo-etherification of alkenes. nih.gov This method generates a common halonium intermediate which can then be transformed into the desired morpholine structure with high regioselectivity for both activated and unactivated olefins nih.govacs.org.

In a typical procedure, a Lewis acid such as Indium(III) triflate (In(OTf)₃) is used in combination with a halogen source like N-Bromosuccinimide (NBS) and a base. The reaction of a protected amino alcohol with an alkene under these conditions leads to the formation of the morpholine ring nih.gov. This methodology has been successfully applied to synthesize a range of 2-substituted-4-sulfonylmorpholines. nih.gov A combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid has also been shown to achieve high yields and stereoselectivity in morpholine synthesis nih.govacs.org.

Table 1: Lewis Acid-Catalyzed Morpholine Synthesis

| Lewis Acid | Halogen Source | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| In(OTf)₃ | NBS | DBU | DCM | 2-Substituted-4-nosylmorpholine | nih.gov |

| Mg(OTf)₂ | NIS | DBU | DCM | Claisen Rearrangement Precursor | nih.gov |

Phase Transfer Catalysis in Stereoselective Morpholine Synthesis

Phase transfer catalysis (PTC) offers a powerful method for conducting stereoselective syntheses under mild reaction conditions. In the context of morpholine synthesis, PTC is particularly useful for the enantioselective preparation of complex structures. Chiral, non-racemic quaternary ammonium salts are often used as catalysts unimi.it.

One application involves the sequential ring-opening of two different optically pure oxiranes by a tosylamide under solid-liquid phase transfer catalysis (SL-PTC) conditions. The resulting tosylamido-2,2'-diol undergoes mono-O-sulfonylation and subsequent cyclization to yield enantiopure 2,6-disubstituted morpholines thieme-connect.de. The use of PTC in both the epoxide ring-opening and the final morpholine formation steps allows for good yields without loss of stereochemical integrity thieme-connect.de. This approach highlights the utility of PTC in constructing chiral morpholine scaffolds from readily available chiral precursors unimi.itthieme-connect.de.

Ring Transformation Reactions for 2-Substituted Morpholines

An alternative to de novo synthesis of the morpholine ring involves the chemical transformation of smaller, pre-existing heterocyclic systems. This approach leverages the reactivity of strained rings like aziridines and oxiranes.

Conversion from Aziridines and Azetidines

The synthesis of 2-substituted morpholines, including 2-phenyl-4-tosylmorpholine, can be efficiently achieved through the ring-opening of activated aziridines. A metal-free, one-pot strategy involves the reaction of N-tosylaziridines with halogenated alcohols in the presence of an inexpensive oxidant, ammonium persulfate ((NH₄)₂S₂O₈) beilstein-journals.org. This reaction proceeds via an Sₙ2-type ring opening, followed by an intramolecular cyclization of the resulting haloalkoxy amine intermediate in the presence of a base like potassium hydroxide (KOH) beilstein-journals.org.

This method is notable for its operational simplicity and the use of readily available, metal-free reagents. It has been successfully applied to a range of N-tosylaziridines to produce various 2-substituted-4-tosylmorpholines in excellent yields beilstein-journals.org.

Table 2: Synthesis of 2-Phenyl-4-tosylmorpholine from 2-Phenyl-1-tosylaziridine

| Aziridine Substrate | Reagents | Yield | Reference |

|---|---|---|---|

| 2-Phenyl-1-tosylaziridine | (NH₄)₂S₂O₈, 2-chloroethanol, KOH, THF | 93% | beilstein-journals.org |

| 2-(p-Tolyl)-1-tosylaziridine | (NH₄)₂S₂O₈, 2-chloroethanol, KOH, THF | 92% | beilstein-journals.org |

Ring-Opening and Cyclization from Oxiranes and Oxazetidines

The ring-opening of oxiranes (epoxides) provides a versatile entry point for morpholine synthesis. Chiral, non-racemic oxiranes can be opened by nitrogen nucleophiles, such as tosylamide, under phase-transfer catalysis conditions thieme-connect.de. The resulting β-hydroxytosyl amide can then react with a second epoxide. Subsequent functional group manipulation and cyclization yield enantiopure disubstituted morpholines thieme-connect.de. Another strategy involves the click chemistry-inspired synthesis of triazolyl azido alcohols from the oxirane ring-opening of epichlorohydrin, which can be further utilized to create morpholine-fused triazoles nih.gov.

More recently, 2-tosyl-1,2-oxazetidine has emerged as a valuable building block for constructing the morpholine ring acs.org. The high polarization of the N–O bond, activated by the four-membered ring strain, makes the oxygen atom susceptible to nucleophilic attack, leading to N–O bond cleavage acs.org. The reaction of 2-tosyl-1,2-oxazetidine with nucleophiles like α-formyl carboxylates, promoted by a base, initiates a cascade sequence involving ring-opening and spontaneous ring closure to deliver morpholine hemiaminals acs.orgnih.govnih.gov. This method provides a concise route to elaborated 2- and 3-substituted morpholine congeners acs.orgnih.gov.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| 2-Phenyl-4-tosylmorpholine |

| 2-Aminomethyl morpholine |

| 2-Substituted-4-sulfonylmorpholine |

| 2,6-Disubstituted morpholine |

| 2-Phenyl-1-tosylaziridine |

| 2-(p-Tolyl)-1-tosylaziridine |

| 2-(4-Chlorophenyl)-1-tosylaziridine |

| 2-Tosyl-1,2-oxazetidine |

| Morpholine hemiaminal |

| 3-Substituted morpholine |

| Indium(III) triflate |

| N-Bromosuccinimide |

| Ammonium persulfate |

| Potassium hydroxide |

| 2-Chloroethanol |

| Epichlorohydrin |

| α-Formyl carboxylate |

| PhI(OAc)₂ |

Role of the Tosyl Protecting Group in Morpholine Synthesis

The tosyl (p-toluenesulfonyl) group is a widely employed protecting group for amines in organic synthesis. wikipedia.org Its utility in the synthesis of morpholine derivatives, such as 2-Phenyl-4-tosylmorpholine, is multifaceted, influencing both the reactivity of the nitrogen atom and the efficiency of the ring-forming reactions.

The tosyl group significantly impacts the nucleophilicity of the nitrogen atom it protects. As a strong electron-withdrawing group, it reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity. researchgate.net This modulation of reactivity is crucial in synthetic sequences where the nitrogen atom could potentially engage in undesired side reactions.

In the context of morpholine ring formation, the tosyl group plays a dual role. While it deactivates the nitrogen, preventing unwanted reactions, it can also facilitate cyclization under specific conditions. For instance, in intramolecular cyclization reactions to form the morpholine ring, the tosyl group can render the N-H proton more acidic, facilitating its removal by a base. This deprotonation generates a more nucleophilic tosylamide anion, which can then readily participate in intramolecular substitution or addition reactions to complete the ring closure.

The steric bulk of the tosyl group can also influence the stereochemical outcome of reactions, potentially directing the approach of reagents and influencing the conformation of intermediates and transition states. nih.gov This can be particularly important in the synthesis of substituted morpholines where control of stereochemistry is desired.

Several synthetic strategies have been developed for the preparation of N-tosyl-protected morpholines. A common approach involves the reaction of a suitable amino alcohol precursor with tosyl chloride in the presence of a base. The base serves to neutralize the HCl generated during the reaction and to facilitate the tosylation of the amino group.

One-pot procedures have also been developed to streamline the synthesis of N-tosylmorpholines. For example, a one-pot synthesis of N-tosylaziridines has been reported, which can serve as precursors to N-tosylmorpholines through ring-opening and subsequent cyclization reactions. researchgate.net Another strategy involves the intramolecular cyclization of N-tosyl-protected amino diols. researchgate.net

The choice of synthetic strategy often depends on the desired substitution pattern on the morpholine ring and the availability of starting materials. For instance, a general and enantioselective synthesis of C2-functionalized, N-protected morpholines has been developed from a common intermediate, highlighting the modularity of these approaches. nih.gov

| Starting Material | Reagents | Product | Yield (%) | Reference |

| N-Boc-protected amino diol | 1. NaH 2. Ts2O, THF | N-Tosyl-protected morpholine | Not specified | researchgate.net |

| Amino alcohol | TsCl, Base | N-Tosyl-protected morpholine | Not specified | wikipedia.org |

| Aldehydes, Organocatalysts | Triflic anhydride, Secondary amine | C2-functionalized, benzyl protected morpholines | 63-87% (two steps) | nih.gov |

Advanced and Alternative Synthetic Pathways

In addition to traditional synthetic methods, several advanced and alternative pathways have been explored for the synthesis and functionalization of morpholines, including N-tosyl derivatives. These methods often offer advantages in terms of efficiency, selectivity, and environmental impact.

Electrochemical methods provide a powerful tool for the formation of C-N bonds and the functionalization of heterocyclic compounds. An electrochemical reaction between quinoline N-oxides and morpholine has been developed using a Cu(OAc)2 catalyst. mdpi.com This method allows for the introduction of a morpholine substituent under mild, room temperature conditions. mdpi.com While this specific example does not directly yield an N-tosylated product, the principles of electrochemical C-H/N-H cross-coupling could potentially be adapted for the synthesis of N-tosylmorpholine derivatives. The process involves the electrochemical generation of reactive intermediates, such as a morpholine radical, which can then engage in coupling reactions. mdpi.com

Photoredox catalysis has emerged as a versatile strategy for the functionalization of C-H bonds under mild conditions. This methodology has been successfully applied to the α-amino C-H arylation of morpholines. researchgate.netresearchgate.net In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can oxidize morpholine to generate a nitrogen-centered radical cation. mdpi.com This radical can then undergo further transformations, leading to the formation of a C-N bond. For instance, the cross-coupling of aryl halides with morpholine can be achieved using photoredox/nickel dual catalysis, where the morpholine radical is a key intermediate. mdpi.com Diastereoconvergent syntheses of substituted morpholine congeners have also been achieved through photoredox radical processes. nih.gov

| Reaction Type | Catalyst System | Substrates | Product | Yield (%) | Reference |

| α-amino C−H arylation | Ir(ppy)3 | Morpholine, Aryl halide | Arylated morpholine | 96% | researchgate.net |

| α-amino C−H arylation | Ir(ppy)2(dtbbpy)PF6 | Morpholine, 2-chlorobenzoxazole | Arylated morpholine | 58% | researchgate.net |

| Decarboxylative functionalization | Ir[p‐F(t‐Bu)‐ppy]3 | Morpholine derivative, Carboxylic acid | Functionalized morpholine | 70% | researchgate.net |

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation without the isolation of intermediates. nih.govnih.govrsc.org These strategies have been applied to the synthesis of complex heterocyclic structures, including morpholine derivatives.

A one-pot, three-step procedure has been reported for the synthesis of 1,2,4-triazines starting from N-tosyl hydrazones and aziridines. acs.org This process involves a Lewis acid-catalyzed ring opening of the aziridine, followed by cyclization and oxidation. acs.org While not directly yielding a morpholine, this demonstrates the power of one-pot strategies involving N-tosylated precursors. The development of MCRs for the direct synthesis of highly substituted N-tosylmorpholines is an active area of research. For instance, a multi-component reaction of 2-tosyloxyarylidene and ammonium acetate with active methylene (B1212753) compounds has been used to synthesize 2-tosyloxyphenylpyridine derivatives. researchgate.net

Regioselectivity and Diastereoselectivity in 2-Phenyl-4-tosylmorpholine Synthesis

Achieving specific regiochemistry and stereochemistry in the synthesis of substituted morpholines requires careful selection of starting materials, catalysts, and reaction conditions. Modern synthetic methods offer remarkable control over the final architecture of the morpholine core, enabling the creation of diverse analogues for various applications.

The ability to dictate the exact position of substituents on the morpholine ring is a key objective in synthetic design. Several methodologies have been established to achieve this regiochemical control.

One powerful approach is the de novo assembly of the morpholine ring using multicomponent reactions (MCRs). acs.org For instance, an Ugi-type MCR followed by an intramolecular SN2 cyclization allows for the versatile construction of highly substituted morpholines. acs.org This strategy is modular, meaning that by simply changing the initial building blocks, substituents can be introduced at various positions on the heterocyclic scaffold. acs.org

A highly effective method for synthesizing 2- and 3-substituted morpholine analogues, particularly those with an N-tosyl group, involves the ring-opening of 2-tosyl-1,2-oxazetidine. nih.govacs.org This strained four-membered ring reacts with nucleophiles, such as α-formyl carboxylates, in a base-catalyzed cascade reaction that results in the formation of morpholine hemiaminals with substituents at the C2 and C3 positions. nih.govacs.org This method provides direct access to the specific substitution pattern relevant to N-tosylated morpholines.

Palladium-catalyzed carboamination reactions also offer a modular route to substituted morpholines. This strategy allows for the coupling of substituted ethanolamine derivatives with various aryl or alkenyl bromides, providing a reliable method for varying the substituents on the morpholine ring. nih.gov

| Synthetic Method | Key Reagents/Precursors | Achieved Substitution Pattern | Reference |

|---|---|---|---|

| Multicomponent Reaction (MCR) | Isocyanides, α-hydroxy/α-halo oxo-components, amines | Allows for substitution at up to four positions | acs.org |

| Oxazetidine Ring-Opening | 2-Tosyl-1,2-oxazetidine, α-formyl carboxylates | Provides access to 2- and 3-substituted N-tosylmorpholines | nih.govacs.org |

| Pd-Catalyzed Carboamination | Substituted ethanolamines, aryl/alkenyl bromides | Enables variation of substituents, including 2,3-, 2,5-, and 3,5-disubstitution | nih.gov |

Controlling the relative stereochemistry of substituents is crucial for defining the final three-dimensional shape of the molecule. Several factors, including catalysts, reaction conditions, and the inherent structure of the substrates, can be manipulated to influence the diastereomeric outcome of a reaction.

Catalyst and Substrate Control: Certain catalytic systems are designed to favor the formation of a specific diastereomer. For example, a palladium-catalyzed carboamination strategy has been developed for the asymmetric synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohol precursors. nih.gov This reaction proceeds with high diastereoselectivity, generating the morpholine products as single stereoisomers. nih.gov The observed stereochemistry is consistent with a mechanism involving a syn-aminopalladation of a palladium(aryl)(amido) complex through a boat-like transition state. nih.gov Similarly, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols can produce highly substituted morpholines with excellent diastereoselectivities, in some cases exceeding a 99:1 diastereomeric ratio (d.r.). rsc.org

Thermodynamic Control: Reaction conditions, particularly temperature, can play a significant role in determining the diastereomeric ratio. In certain annulation reactions to form the morpholine ring, conducting the reaction at room temperature can produce a mixture of cis and trans isomers with a ratio of approximately 3:1. nih.gov This outcome suggests that at higher temperatures, a retro-oxa-Michael reaction can occur, allowing the system to equilibrate and favor the more thermodynamically stable cis isomer. nih.gov

Stereochemical Directing Groups: In syntheses involving N-tosylated intermediates, the bulky tosyl group itself can be a key factor in directing the stereochemical outcome. In the synthesis of 2- and 3-substituted N-tosylmorpholines from 2-tosyl-1,2-oxazetidine, the observed diastereoselectivities are attributed to the steric influence of the N-tosyl group. nih.gov The formation of the major diastereomer is believed to be a direct consequence of avoiding pseudo A1,3 strain (a type of steric strain) between the substituent at the C3-position and the N-tosyl group. nih.gov This directing effect allows for the synthesis of specific diastereomers with predictable ratios.

| Reactant/Substrate | Method | Key Conditions | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Methyl 2-methyl-3-oxopropanoate (B1259668) | Oxazetidine Ring-Opening | K₂CO₃, 1,4-dioxane, rt | 2.0:1 | nih.gov |

| Ethyl 2-formyl-3-methylbutanoate | Oxazetidine Ring-Opening | K₂CO₃, 1,4-dioxane, rt | 6.9:1 (major isolated) | nih.gov |

| Ethyl 2-formyl-4-methylpentanoate | Oxazetidine Ring-Opening | K₂CO₃, 1,4-dioxane, rt | 1.8:1 | nih.gov |

| Nitrogen-tethered allenols | Rhodium-catalyzed cyclization | Rh-catalyst | Up to >99:1 | rsc.org |

| Enantiopure vicinal amino alcohol | Annulation Reaction | Room Temperature | ~3:1 (cis:trans) | nih.gov |

Mechanistic Investigations and Reactivity Profiles

Elucidation of Reaction Mechanisms

Radical Pathways in Morpholine (B109124) Formation and Derivatization

While less common, radical pathways, particularly those initiated by photoredox catalysis, have emerged as a powerful tool in the synthesis of complex nitrogen-containing heterocycles. nih.govnih.gov In the context of morpholine synthesis, these reactions often involve the generation of a radical species that can undergo intramolecular cyclization. For the formation of a 2-phenyl-4-tosylmorpholine framework, a hypothetical radical pathway could involve the generation of a nitrogen-centered radical on a tosyl-protected amino alcohol precursor, followed by a 6-endo-trig cyclization onto a styrenyl moiety. Alternatively, a radical addition to a suitably functionalized alkene can initiate the cyclization cascade. The diastereoselectivity of such processes is often governed by steric and stereoelectronic effects in the transition state of the cyclization step. nih.gov

Nucleophilic Ring-Opening and Subsequent Cyclization Mechanisms

A prevalent method for the synthesis of 4-tosylmorpholines involves the nucleophilic ring-opening of a strained heterocyclic precursor followed by intramolecular cyclization. One such strategy employs the ring-opening of 2-tosyl-1,2-oxazetidine. nih.gov In this approach, a nucleophile attacks the oxazetidine ring, leading to a linear intermediate. Subsequent base-mediated intramolecular cyclization of the resulting amino alcohol derivative affords the morpholine ring. Specifically, the synthesis of substituted 4-tosylmorpholines has been demonstrated through the reaction of 2-tosyl-1,2-oxazetidine with various nucleophiles, such as α-formyl esters. nih.gov The reaction proceeds via a cascade sequence initiated by the ring opening of the oxazetidine, which is then followed by a spontaneous ring closure to form a morpholine hemiaminal. nih.gov

Another well-established route involves the nucleophilic ring-opening of epoxides. For the synthesis of 2-phenyl-4-tosylmorpholine, this would typically involve the reaction of styrene (B11656) oxide with N-(2-hydroxyethyl)-p-toluenesulfonamide. The nitrogen nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to its opening. researchgate.netyoutube.comnih.govkhanacademy.orglibretexts.org The regioselectivity of this attack is crucial and depends on the reaction conditions. Under basic or neutral conditions, the nucleophile generally attacks the less sterically hindered carbon of the epoxide in an SN2-type mechanism. khanacademy.orglibretexts.org In the case of styrene oxide, this would be the terminal methylene (B1212753) carbon. Subsequent intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the carbon bearing the tosylamino group would then form the morpholine ring.

Halonium-Mediated Processes in Morpholine Synthesis

Halonium-mediated cyclization is a powerful method for the formation of heterocyclic rings. This process involves the reaction of an alkene with a halogen source to form a halonium ion intermediate. Subsequent intramolecular attack by a tethered nucleophile leads to the formation of the heterocyclic ring. For the synthesis of 2-phenyl-4-tosylmorpholine, a suitable precursor would be an N-allyl-N-(2-hydroxyethyl)-p-toluenesulfonamide derivative. Treatment with an iodine source, for instance, would generate an iodonium (B1229267) ion, which is then intramolecularly attacked by the hydroxyl group to forge the morpholine ring. nih.govsioc-journal.cnorganic-chemistry.org The regioselectivity of the cyclization is governed by Baldwin's rules, with a 6-endo-tet cyclization being favored in this case.

Stereochemical Implications of Reaction Pathways

The stereochemistry of 2-phenyl-4-tosylmorpholine is of paramount importance, as it can significantly influence its biological activity and chemical reactivity. The chosen synthetic pathway has profound implications for the stereochemical outcome.

In syntheses involving the nucleophilic ring-opening of chiral epoxides, the stereochemistry of the final product is directly related to that of the starting epoxide. As the SN2 ring-opening proceeds with inversion of configuration at the attacked carbon center, the use of enantiopure styrene oxide would lead to the formation of a specific enantiomer of 2-phenyl-4-tosylmorpholine.

In radical cyclization reactions, the stereochemical control can be more challenging. However, the diastereoselectivity can often be influenced by the steric bulk of the substituents and the conformational preferences of the radical intermediate during the cyclization step. nih.gov Studies on related systems have shown that the avoidance of pseudo A1,3 strain between a C-3 substituent and the N-tosyl group can be a directing factor for the diastereoselectivity. nih.gov

Substrate Scope and Limitations in Reactions Involving 2-Phenyl-4-tosylmorpholine

The synthetic utility of methods leading to 2-phenyl-4-tosylmorpholine and its derivatives is defined by their substrate scope and limitations. In the context of the synthesis of substituted 4-tosylmorpholines via the ring-opening of 2-tosyl-1,2-oxazetidine, a range of α-formyl ester nucleophiles can be employed. nih.gov

| Entry | R Group of Ester (R') | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Methyl (Me) | Methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | 79 | 2.0:1 |

| 2 | tert-Butyl (t-Bu) | tert-Butyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | 81 | >20:1 |

| 3 | Isopropyl (i-Pr) | Ethyl 3-hydroxy-2-isopropyl-4-tosylmorpholine-2-carboxylate | 42 | 6.9:1 |

| 4 | Isobutyl (i-Bu) | Ethyl 3-hydroxy-2-isobutyl-4-tosylmorpholine-2-carboxylate | 61 | 1.8:1 |

Data adapted from syntheses of related 2-substituted-4-tosylmorpholine derivatives. nih.gov

The reaction tolerates a variety of alkyl substituents on the α-formyl ester, providing access to a range of 2-substituted morpholine derivatives. However, limitations may arise with highly sterically hindered nucleophiles, which can lead to lower yields or fail to react. Furthermore, the electronic nature of the nucleophile can influence the reaction efficiency.

In the case of epoxide ring-opening reactions, the scope is generally broad, with a variety of substituted epoxides and sulfonamides being viable substrates. However, the regioselectivity of the epoxide opening can be a limitation, particularly with unsymmetrically substituted epoxides where a mixture of regioisomers may be formed. libretexts.org

Reactivity of the Morpholine Nitrogen and Oxygen Atoms

The reactivity of the heteroatoms in the 2-phenyl-4-tosylmorpholine ring is significantly influenced by the presence of the electron-withdrawing tosyl group and the phenyl substituent.

The nitrogen atom of the morpholine ring is part of a sulfonamide, which dramatically reduces its nucleophilicity and basicity compared to a typical secondary amine. The lone pair of electrons on the nitrogen is delocalized into the electron-withdrawing sulfonyl group, making it a very weak nucleophile. Consequently, reactions involving the nitrogen atom, such as alkylation or acylation, are generally difficult to achieve without prior removal of the tosyl group. The removal of the tosyl group (N-detosylation) can be accomplished under reductive conditions, for example, using sodium amalgam or other reducing agents, to liberate the free secondary amine. researchgate.net

The oxygen atom of the morpholine ring behaves as a typical ether oxygen. It is relatively unreactive but can be protonated under strongly acidic conditions, which can facilitate ether cleavage. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Cleavage of the C-O bonds of the morpholine ring would require harsh reaction conditions, such as treatment with strong acids like HBr or HI at elevated temperatures. The regioselectivity of the cleavage would depend on the stability of the resulting carbocation intermediates or the steric accessibility of the adjacent carbons to nucleophilic attack. libretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Given the presence of a benzylic carbon at the 2-position, cleavage via an SN1-type mechanism at this site could be favored under certain acidic conditions.

Transformations of the Tosyl Group and Phenyl Substituent

The reactivity of "2-Phenyl-4-tosylmorpholine" is characterized by the distinct functionalities of the N-tosyl group and the C-2 phenyl substituent. While specific mechanistic studies on this exact molecule are not extensively documented, its reactivity can be inferred from the well-established chemistry of N-tosylamines and substituted phenylmorpholines.

Transformations of the Tosyl Group

The para-toluenesulfonyl (tosyl) group is a robust protecting group for the morpholine nitrogen, rendering it resistant to many oxidative and reductive conditions as well as to a range of nucleophiles and bases. However, its primary transformation is its removal, or detosylation, to yield the corresponding secondary amine, 2-phenylmorpholine (B1329631). This deprotection is a key step in synthetic pathways where the morpholine nitrogen requires further functionalization. Several methods have been established for the cleavage of the N-S bond in tosylamides.

Reductive cleavage is a common strategy. Reagents such as sodium amalgam in a buffered methanolic solution have been shown to efficiently remove tosyl groups from azathiacrown ethers, suggesting a similar reactivity for N-tosylmorpholines. researchgate.net Electrochemical methods, which can be performed under neutral and mild conditions, also offer a pathway for detosylation. researchgate.net

Acid-catalyzed hydrolysis is another effective method for the removal of the tosyl group. Strong acidic conditions, such as treatment with hydrobromic acid (HBr) in acetic acid, are known to cleave the N-tosyl bond. rsc.org Concentrated sulfuric acid has also been employed for the detosylation of poly(p-tosyl) compounds, a reaction that can be significantly accelerated by microwave irradiation. sioc-journal.cn More recently, sodium hydride (NaH) has been reported as a reagent for the N-detosylation of a variety of p-toluenesulfonamides under mild conditions. researchgate.netlookchem.com

Interactive Data Table: Detosylation Methods for N-Tosylamines

| Reagent/Method | Conditions | Comments | Reference(s) |

| Sodium Amalgam | Na₂HPO₄, Methanol | Efficient for cyclic tosylamides. | researchgate.net |

| HBr in Acetic Acid | Heating | A classic and effective method. | rsc.org |

| Concentrated H₂SO₄ | Microwave Irradiation | Rapid hydrolysis and detosylation. | sioc-journal.cn |

| Sodium Hydride (NaH) | DMA or DMF, 60 °C | Mild conditions with broad substrate scope. | researchgate.netlookchem.com |

| Electrochemical | Platinum cathode, Magnesium anode | Neutral and mild conditions. | researchgate.net |

Transformations of the Phenyl Substituent

The phenyl group at the C-2 position of the morpholine ring is susceptible to electrophilic aromatic substitution (EAS). The N-tosylmorpholine moiety acts as a deactivating group due to the electron-withdrawing nature of the sulfonyl group, which reduces the electron density of the phenyl ring. Consequently, harsher conditions are generally required for electrophilic substitution compared to unsubstituted benzene. The directing effect of the morpholine ring substituent would likely favor substitution at the ortho and para positions, though steric hindrance from the morpholine ring might disfavor the ortho position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration would introduce a nitro group (-NO₂) onto the phenyl ring, typically at the para position. Halogenation, such as bromination or chlorination, would similarly yield the corresponding halo-substituted derivatives.

While direct studies on "2-Phenyl-4-tosylmorpholine" are scarce, research on related 2-(substituted phenyl)morpholine analogues demonstrates that a variety of substituents can be present on the phenyl ring. nih.govwikipedia.orgrti.org These substituents are often introduced on the phenyl-containing starting material prior to the formation of the morpholine ring. However, in studies involving other complex heterocyclic systems with a phenyl substituent, such as 2-phenyl-substituted octahydrobenzo[f]quinolines, Suzuki coupling has been utilized to introduce a range of substituted phenyl groups. nih.gov This highlights the feasibility of functionalizing the phenyl ring in such scaffolds. The electronic properties of substituents on the phenyl ring have been shown to influence the biological activity of these molecules, with polar groups at the para-position being favorable in some cases. nih.gov

Interactive Data Table: Potential Electrophilic Aromatic Substitutions on the Phenyl Ring

| Reaction | Reagent(s) | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | para-nitro-2-phenyl-4-tosylmorpholine |

| Bromination | Br₂, FeBr₃ | para-bromo-2-phenyl-4-tosylmorpholine |

| Chlorination | Cl₂, AlCl₃ | para-chloro-2-phenyl-4-tosylmorpholine |

| Sulfonation | Fuming H₂SO₄ | para-(sulfonic acid)-2-phenyl-4-tosylmorpholine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para-acyl-2-phenyl-4-tosylmorpholine |

Stereochemical Aspects and Asymmetric Synthesis

Enantioselective and Diastereoselective Synthesis of 2-Phenyl-4-tosylmorpholine Derivatives

The synthesis of enantiomerically pure or enriched 2-phenyl-4-tosylmorpholine derivatives is a significant challenge that has been addressed through various asymmetric strategies. These methods can be broadly categorized into enantioselective and diastereoselective approaches.

Enantioselective Synthesis:

The catalytic asymmetric synthesis of 2-substituted morpholines has emerged as a powerful tool for accessing these chiral heterocycles. One notable method is the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govrsc.orgsemanticscholar.org While not specifically detailing a 2-phenyl-4-tosylmorpholine, this approach, utilizing a bisphosphine-rhodium catalyst, has proven effective for a variety of 2-substituted analogues, achieving high yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.orgsemanticscholar.org The N-substituent has been shown to be crucial for achieving high enantioselectivity. nih.gov

Diastereoselective Synthesis:

Diastereoselective methods often rely on substrate control, where the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. A diastereoselective synthesis of 2- and 3-substituted morpholine (B109124) congeners has been reported, starting from 2-tosyl-1,2-oxazetidine and α-formyl carboxylates. nih.gov This base-catalyzed reaction yields morpholine hemiaminals with good diastereoselectivity. nih.gov The observed diastereoselectivities are attributed to the avoidance of pseudo A¹,³ strain between the C-3 substituent and the N-tosyl group, as well as the anomeric effect of the oxygen atom. nih.gov

The following table summarizes the diastereoselective synthesis of various 4-tosylmorpholine derivatives.

| Entry | α-Formyl Ester | Product | Yield (%) | d.r. |

| 1 | Methyl 2-methyl-3-oxopropanoate (B1259668) | Methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | 79 | 2.0:1 |

| 2 | Ethyl 2-formylbutanoate | Ethyl 2-ethyl-3-hydroxy-4-tosylmorpholine-2-carboxylate | 82 | 2.3:1 |

| 3 | Ethyl 2-formylpent-4-enoate | Ethyl 2-allyl-3-hydroxy-4-tosylmorpholine-2-carboxylate | 51 | 2.1:1 |

| 4 | Ethyl 2-formyl-4-methylpentanoate | Ethyl 3-hydroxy-2-isobutyl-4-tosylmorpholine-2-carboxylate | 61 | 1.8:1 |

Chirality Transfer in Morpholine Synthesis

Chirality transfer represents a valuable strategy in asymmetric synthesis, where the stereochemical information from a chiral starting material is transferred to the product. In the context of morpholine synthesis, this can be achieved by using enantiomerically pure precursors that guide the formation of new stereocenters during the cyclization process.

One such example involves the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. banglajol.infobanglajol.info In this approach, the pre-existing stereocenter in the β-amino alcohol directs the stereochemical outcome of the cyclization, leading to the formation of highly substituted chiral morpholines. banglajol.info For instance, the bromination of N-allyl-β-amino alcohols derived from enantiopure amino acids results in the formation of chiral 2-(bromomethyl)-morpholine derivatives with high diastereoselectivity. banglajol.info The stereochemistry at the C-5 position of the resulting morpholine is directly controlled by the stereochemistry of the starting amino alcohol. banglajol.info While this specific example does not yield a 2-phenyl-4-tosylmorpholine, the principle of chirality transfer from a readily available chiral pool starting material is a key concept applicable to the design of synthetic routes to enantiopure morpholine derivatives.

Conformational Analysis of the Morpholine Ring System

The morpholine ring typically adopts a chair conformation, similar to cyclohexane. However, the presence of heteroatoms (oxygen and nitrogen) and bulky substituents significantly influences the conformational equilibrium. In 2-phenyl-4-tosylmorpholine, the large phenyl and tosyl groups play a crucial role in dictating the preferred conformation of the six-membered ring.

The N-tosyl group is known to have a significant impact on the conformation of the morpholine ring. Studies on related N-tosyl heterocyclic systems have shown that steric and electronic factors associated with the tosyl group can lead to specific conformational preferences. In the case of certain substituted 4-tosylmorpholine derivatives, it has been observed that a pseudo A¹,³ strain between a substituent at the C-3 position and the N-tosyl group can impose a particular conformational preference on the ring. nih.gov This strain can force substituents into axial positions to avoid unfavorable steric interactions. nih.gov

Resolution and Derivatization for Enantiopurity Assessment

The determination of the enantiomeric purity of chiral compounds like 2-phenyl-4-tosylmorpholine is essential. This is typically achieved through chiral resolution of a racemic mixture or by analytical techniques capable of distinguishing between enantiomers.

Chiral Resolution:

The classical method for separating enantiomers is through chiral resolution. wikipedia.org This process involves the conversion of the racemic mixture into a pair of diastereomers by reaction with a chiral resolving agent. wikipedia.org For a compound like 2-phenyl-4-tosylmorpholine, which is basic due to the morpholine nitrogen, chiral acids such as tartaric acid or mandelic acid can be used to form diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomers of the morpholine can be recovered by treatment with a base to remove the resolving agent.

Derivatization for Enantiopurity Assessment:

For the analytical determination of enantiomeric excess (ee), derivatization with a chiral derivatizing agent (CDA) is a common strategy. nih.govnih.govsigmaaldrich.comresearchgate.net This involves reacting the chiral morpholine with a CDA to form a pair of diastereomers that can be separated and quantified using standard chromatographic techniques like HPLC or GC. nih.govsigmaaldrich.com For example, a chiral amine can be derivatized with a chiral chloroformate, such as (-)-menthyl chloroformate, to form diastereomeric carbamates that are separable on a non-chiral stationary phase. nih.gov The relative peak areas of the two diastereomers in the chromatogram correspond to the ratio of the enantiomers in the original sample.

Alternatively, direct separation of enantiomers can be achieved using chiral chromatography, where the stationary phase itself is chiral. This technique avoids the need for derivatization. Furthermore, capillary electrophoresis with a chiral selector in the running buffer is another powerful method for the enantioseparation of chiral pharmaceuticals. mdpi.com

The selection of the appropriate method for resolution or enantiopurity assessment depends on the specific properties of the 2-phenyl-4-tosylmorpholine derivative and the desired scale of separation or analytical sensitivity.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the electronic environment of each nucleus, the connectivity between atoms, and the spatial relationships within the molecule.

One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of atoms. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), integration (relative number of protons), and multiplicity (splitting pattern), which indicates adjacent protons. The ¹³C NMR spectrum shows the number of unique carbon environments.

For 2-Phenyl-4-tosylmorpholine, the protons of the phenyl and tosyl groups are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The single proton at the C2 position (methine proton), being adjacent to both the phenyl group and the oxygen atom, is anticipated to be deshielded and appear at a distinct chemical shift. The protons of the morpholine (B109124) ring would present as a complex set of multiplets in the aliphatic region (typically δ 2.5-4.5 ppm). The methyl group on the tosyl moiety would appear as a characteristic singlet in the upfield region (around δ 2.4 ppm).

The ¹³C NMR spectrum would similarly show distinct signals for the aromatic carbons, the morpholine ring carbons, the C2 methine carbon, and the tosyl methyl carbon. The carbon atoms directly attached to electronegative atoms like oxygen and nitrogen would be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Phenyl-4-tosylmorpholine

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|---|

| Phenyl-C2' to C6' | Aromatic CH | 7.2-7.5 | 125-129 | Multiplet |

| Tosyl-C1'' | Aromatic C-S | - | ~145 | - |

| Tosyl-C2'', C6'' | Aromatic CH | ~7.8 | ~130 | Doublet |

| Tosyl-C3'', C5'' | Aromatic CH | ~7.3 | ~127 | Doublet |

| Tosyl-C4'' | Aromatic C-CH₃ | - | ~135 | - |

| Tosyl-CH₃ | Methyl H/C | ~2.4 | ~21 | Singlet |

| Morpholine-C2 | Methine CH | ~4.5-4.8 | ~75-80 | Doublet of Doublets |

| Morpholine-C3 | Methylene (B1212753) CH₂ | ~3.0-3.5 | ~45-50 | Multiplet |

| Morpholine-C5 | Methylene CH₂ | ~3.8-4.2 | ~65-70 | Multiplet |

| Morpholine-C6 | Methylene CH₂ | ~3.6-4.0 | ~68-72 | Multiplet |

Note: These are predicted values based on typical chemical shifts for similar functional groups and molecular environments. Actual experimental values may vary.

While 1D NMR provides a foundational map, 2D NMR experiments are essential for unambiguously connecting the atoms and defining the stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-Phenyl-4-tosylmorpholine, COSY would be used to trace the connectivity within the morpholine ring, confirming the sequence of the methylene and methine protons. It would also show correlations between the ortho- and meta-protons on the tosyl and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule. For instance, it would show a correlation from the C2-H proton to the carbons of the phenyl ring, and from the morpholine protons adjacent to the nitrogen (C3-H and C5-H) to the carbons of the tosyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is invaluable for determining stereochemistry and conformation. For 2-Phenyl-4-tosylmorpholine, NOESY could reveal the relative orientation of the phenyl group at the C2 position with respect to the protons on the morpholine ring, helping to establish the preferred chair conformation of the ring and the axial or equatorial position of the phenyl substituent.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and, through high-resolution analysis, its exact molecular formula. HRMS provides highly accurate mass measurements, which can confirm the elemental composition of the parent ion, thereby validating the identity of 2-Phenyl-4-tosylmorpholine.

The expected monoisotopic mass of 2-Phenyl-4-tosylmorpholine (C₁₇H₁₉NO₃S) is approximately 317.1086 g/mol . HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 318.1164.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic pieces. The fragmentation pattern of 2-Phenyl-4-tosylmorpholine would likely involve characteristic cleavages:

Loss of the tosyl group (C₇H₇SO₂) to give a fragment corresponding to the 2-phenylmorpholine (B1329631) cation.

Cleavage of the morpholine ring.

Formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common fragment from the tosyl group.

Formation of the sulfonyl cation (C₇H₇SO₂⁺) at m/z 155.

Table 2: Predicted HRMS Data and Major Fragments for 2-Phenyl-4-tosylmorpholine

| Ion/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₇H₂₀NO₃S⁺ | 318.1164 | Protonated molecular ion |

| [M-C₇H₇SO₂]⁺ | C₁₀H₁₂NO⁺ | 162.0919 | Loss of the tosyl group |

| [C₇H₇SO₂]⁺ | C₇H₇SO₂⁺ | 155.0194 | Tosyl cation |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Tropylium ion |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of all atoms.

For a chiral molecule like 2-Phenyl-4-tosylmorpholine, single-crystal X-ray diffraction is the gold standard for determining its absolute configuration, provided a suitable crystal can be grown from an enantiomerically pure sample. nih.gov The analysis would confirm:

The chair conformation of the morpholine ring.

The precise bond lengths and angles of the entire molecule.

The relative stereochemistry and the absolute configuration (R or S) at the C2 chiral center.

Intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the crystal packing in the solid state.

While specific crystallographic data for 2-Phenyl-4-tosylmorpholine is not available in the provided search results, studies on related N-substituted morpholines often reveal a chair conformation for the six-membered ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency.

The IR spectrum of 2-Phenyl-4-tosylmorpholine is expected to show several key absorption bands that confirm its structure. The most prominent of these would be from the sulfonyl group (SO₂) of the tosyl moiety. Sulfonamides typically exhibit two strong stretching vibrations for the S=O bonds. rsc.orgresearchgate.net Other important absorptions would include C-H stretches for the aromatic and aliphatic portions, C=C stretches for the aromatic rings, and C-O and C-N stretches from the morpholine ring.

Table 3: Predicted Characteristic IR Absorption Bands for 2-Phenyl-4-tosylmorpholine

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl, Tosyl) |

| 3000-2850 | C-H Stretch | Aliphatic (Morpholine) |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| ~1350-1320 | Asymmetric SO₂ Stretch | Sulfonamide (Tosyl) |

| ~1170-1150 | Symmetric SO₂ Stretch | Sulfonamide (Tosyl) |

| ~1120-1080 | C-O-C Stretch | Ether (Morpholine) |

| ~950-900 | S-N Stretch | Sulfonamide |

Source: Predicted values based on general IR correlation tables and data for sulfonamides. rsc.orgresearchgate.netacs.orgnih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Energetic Profiles

There is no specific information available in the public scientific literature regarding the use of Density Functional Theory (DFT) calculations to investigate the mechanistic insights or energetic profiles of 2-Phenyl-4-tosylmorpholine. DFT is a computational method used to investigate the electronic structure of many-body systems, which can provide a deep understanding of reaction pathways, transition states, and thermodynamic properties. Such studies for this specific compound have not been published.

Conformational Search and Energy Minimization Analyses

A detailed conformational search and energy minimization analysis for 2-Phenyl-4-tosylmorpholine is not available in the reviewed scientific literature. This type of analysis is crucial for identifying the most stable three-dimensional structures (conformers) of a molecule and understanding its flexibility, which influences its physical properties and reactivity. Without dedicated studies, data on the preferred conformations and their relative energies for 2-Phenyl-4-tosylmorpholine remains unavailable.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Chiroptical Properties)

No published data exists on the theoretical prediction of spectroscopic properties for 2-Phenyl-4-tosylmorpholine. Computational methods are often used to predict NMR chemical shifts (¹H and ¹³C), which aids in the interpretation of experimental spectra and structure verification. Similarly, for chiral molecules, the calculation of chiroptical properties like circular dichroism (CD) spectra is essential for determining the absolute configuration. This information has not been reported for 2-Phenyl-4-tosylmorpholine.

Molecular Dynamics Simulations on Related Chemical Systems

While molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, specific MD studies focused on 2-Phenyl-4-tosylmorpholine or closely related N-sulfonylmorpholine derivatives are not found in the public literature. MD simulations can provide insights into how a molecule interacts with its environment, such as a solvent or a biological receptor, but this has yet to be explored or reported for this compound.

Applications of 2 Phenyl 4 Tosylmorpholine and Its Derivatives in Advanced Organic Synthesis

Utility as Synthetic Building Blocks and Intermediates for Complex Molecular Architectures

The rigid framework and inherent functionalities of 2-Phenyl-4-tosylmorpholine make it an attractive starting point for the synthesis of more complex molecules. Its precursor, 2-tosyl-1,2-oxazetidine, serves as an "umpoled" synthon for the morpholine (B109124) ring, allowing for novel bond formations that are not accessible through traditional synthetic routes. nih.gov

The reaction of 2-tosyl-1,2-oxazetidine with various nucleophiles, such as α-formyl carboxylates, provides a direct route to substituted 4-tosylmorpholine derivatives. nih.gov These reactions often proceed as a cascade, involving the ring-opening of the oxazetidine followed by a spontaneous ring-closure to form the morpholine hemiaminal. acs.org This methodology allows for the diastereoselective synthesis of 2- and 3-substituted morpholine congeners, which can be further elaborated into conformationally rigid structures. nih.gov

For instance, the reaction of 2-tosyl-1,2-oxazetidine with methyl 2-methyl-3-oxopropanoate (B1259668) in the presence of potassium carbonate yields Methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate. nih.gov This reaction has been successfully performed on a gram scale, demonstrating its utility for the large-scale synthesis of functionalized morpholine building blocks. acs.org

The following table summarizes the synthesis of various substituted 4-tosylmorpholine derivatives from 2-tosyl-1,2-oxazetidine and different α-formyl esters, highlighting the versatility of this approach.

Table 1: Synthesis of Substituted 4-Tosylmorpholine Derivatives

| Nucleophile (α-Formyl Ester) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Methyl 2-methyl-3-oxopropanoate | Methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | 79 | 2.0:1 |

| Ethyl 2-formylbutanoate | Ethyl 2-ethyl-3-hydroxy-4-tosylmorpholine-2-carboxylate | 82 | 2.3:1 |

| Ethyl 2-formylpent-4-enoate | Ethyl 2-allyl-3-hydroxy-4-tosylmorpholine-2-carboxylate | 51 | 2.1:1 |

| Ethyl 2-formyl-4-methylpentanoate | Ethyl 3-hydroxy-2-isobutyl-4-tosylmorpholine-2-carboxylate | 61 | 1.8:1 |

Data sourced from reference nih.gov

These substituted morpholine derivatives serve as valuable intermediates for the synthesis of more complex molecular architectures, including those with potential biological activity.

Role in the Synthesis of Diverse Heterocyclic Systems (beyond Morpholines)

The reactivity of the 2-Phenyl-4-tosylmorpholine scaffold extends beyond the synthesis of simple morpholine derivatives, enabling its use in the construction of other heterocyclic systems. The strained 2-tosyl-1,2-oxazetidine precursor can react with aromatic organometallic reagents at its electrophilic oxygen atom. This reaction provides aminoether derivatives that can subsequently be cyclized to form benzomorpholines. nih.gov

Furthermore, derivatization of the morpholine ring can lead to the formation of fused heterocyclic systems. For example, the reaction of 2-tosyl-1,2-oxazetidine with a diester nucleophile can lead to an intramolecular transesterification, resulting in a 6/5 fused ring system. acs.org The ability to construct such fused systems opens up avenues for the synthesis of novel chemical entities with potential applications in materials science and medicinal chemistry.

While the direct conversion of 2-Phenyl-4-tosylmorpholine into other heterocyclic cores like pyridines or piperidines is not extensively documented, its role as a precursor to highly functionalized open-chain intermediates suggests the potential for such transformations through carefully designed reaction sequences.

Participation in Carbon-Nitrogen Bond Forming Reactions

Carbon-nitrogen (C-N) bond formation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. The nitrogen atom within the 2-Phenyl-4-tosylmorpholine ring system can participate in various C-N bond-forming reactions, typically after derivatization or ring-opening.

The synthesis of the morpholine ring itself from 2-tosyl-1,2-oxazetidine and a nucleophile involves an intramolecular C-N bond formation, where the tosyl-protected nitrogen attacks a carbonyl group to close the ring. nih.gov This highlights the inherent reactivity of the nitrogen atom within this scaffold.

While direct participation of the N-tosyl group of 2-Phenyl-4-tosylmorpholine in intermolecular C-N bond-forming reactions is not a primary application, the removal of the tosyl protecting group (N-detosylation) would unmask a secondary amine. This free amine could then readily participate in a wide range of well-established C-N bond-forming reactions, such as Buchwald-Hartwig amination, to introduce new aryl or alkyl substituents at the nitrogen atom. The use of sodium hydride (NaH) in DMF or DMA has been reported as an effective method for the N-detosylation of various p-toluenesulfonamides. tcichemicals.comwikipedia.org

Function as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a major focus of modern organic synthesis, enabling the production of enantiomerically pure compounds. Chiral morpholine derivatives have been explored as scaffolds for the design of new ligands. nih.gov The rigid conformation of the morpholine ring can provide a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a catalytic reaction.

Although there is a lack of specific literature detailing the use of 2-Phenyl-4-tosylmorpholine itself as a chiral auxiliary or ligand, its structural features suggest potential in this area. The presence of the phenyl group at the C2 position introduces a chiral center. Enantiomerically pure 2-Phenyl-4-tosylmorpholine could potentially be used as a chiral auxiliary to control the stereochemistry of reactions at a prochiral center attached to the molecule. Following the desired transformation, the auxiliary could be cleaved and potentially recycled.

Furthermore, the 2-Phenyl-4-tosylmorpholine scaffold could be modified to incorporate coordinating atoms, such as phosphorus, to create novel chiral phosphine (B1218219) ligands. tcichemicals.comresearchgate.netnih.govnih.gov The synthesis of such P-chiral phosphine ligands is an active area of research, and the rigid morpholine backbone could provide a robust platform for creating effective ligands for a variety of asymmetric transformations, including hydrogenation and cross-coupling reactions. nih.govnih.gov The development of such ligands from readily available chiral morpholine precursors would be a valuable addition to the toolbox of asymmetric catalysis. nih.gov

Derivatization Studies for Subsequent Functional Group Transformations

The 2-Phenyl-4-tosylmorpholine molecule offers several sites for derivatization, allowing for a wide range of subsequent functional group transformations. These modifications can be used to tune the steric and electronic properties of the molecule, or to introduce new functionalities for further reactions.

Modification of the Morpholine Ring: The positions C2 and C3 of the morpholine ring are prime targets for functionalization, as demonstrated by the synthesis of various substituted morpholines from 2-tosyl-1,2-oxazetidine. nih.gov The hemiaminal functionality in the initial products can be further reacted to introduce a variety of substituents at the C3 position. nih.gov For example, a diastereoselective aza-Michael reaction can be performed to close the ring and install a new substituent. nih.gov

Reactions of the Tosyl Group: The tosyl group on the nitrogen atom is a robust protecting group, but it can be removed under specific conditions to liberate the secondary amine. tcichemicals.comwikipedia.org This N-detosylation opens up a plethora of possibilities for further functionalization at the nitrogen atom, including N-alkylation, N-arylation, and acylation.

Functionalization of the Phenyl Group: The phenyl group at the C2 position can also be a site for modification. Standard electrophilic aromatic substitution reactions could be employed to introduce substituents onto the phenyl ring, although the reactivity might be influenced by the rest of the molecule.

Ring-Opening Reactions: Under certain conditions, the morpholine ring itself can be opened. While this would destroy the morpholine core, it could be a strategic step in the synthesis of complex acyclic molecules containing specific stereochemical arrangements derived from the original morpholine ring.

These derivatization strategies underscore the value of 2-Phenyl-4-tosylmorpholine as a versatile platform for the synthesis of a diverse range of organic molecules.

Q & A

Q. How should researchers address discrepancies in reported toxicological data for 2-Phenyl-4-tosylmorpholine?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan, adjusting for variables (e.g., cell line, exposure time).

- Dose-Response Modeling : Fit data to Hill or log-logistic curves to identify thresholds.

- In Silico Toxicology : Predict toxicity endpoints using OECD QSAR Toolbox or EPA TEST .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.